Aqueous Solubility Advantage
Quinoxalin-6-ylboronic acid hydrochloride is a salt form that exhibits superior aqueous solubility compared to the corresponding free base (quinoxalin-6-ylboronic acid, CAS 852432-98-5). This property is critical for facilitating dissolution in aqueous reaction media and biological assays, eliminating the need for organic co-solvents that may interfere with certain enzymatic or cellular studies . While specific quantitative solubility data (e.g., mg/mL) for this exact compound in water is not available in the open literature, the hydrochloride salt form is a well-established strategy to enhance the aqueous solubility of weakly basic heterocyclic boronic acids .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; qualitatively more soluble in water |
| Comparator Or Baseline | Free base (quinoxalin-6-ylboronic acid); less soluble in water |
| Quantified Difference | Not quantified; class-level inference based on salt form properties |
| Conditions | Aqueous medium, ambient temperature |
Why This Matters
Enhanced aqueous solubility simplifies experimental workflows by enabling the preparation of stock solutions in water or buffer, reducing the use of potentially incompatible organic solvents in biological assays.
